1,3-Diisopropylbenzene

Catalog No.
S1539860
CAS No.
99-62-7
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropylbenzene

CAS Number

99-62-7

Product Name

1,3-Diisopropylbenzene

IUPAC Name

1,3-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3

InChI Key

UNEATYXSUBPPKP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)C(C)C

solubility

INSOL IN WATER
Sol in all proportions of alcohol, ether, acetone, benzene.
0.0425 mg/mL at 25 °C

Synonyms

1,3-Bis(1-methylethyl)benzene

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C

The exact mass of the compound 1,3-Diisopropylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in watersol in all proportions of alcohol, ether, acetone, benzene.0.0425 mg/ml at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diisopropylbenzene is a liquid aromatic hydrocarbon, one of three structural isomers of diisopropylbenzene. It is primarily utilized as a specialized chemical intermediate where the specific meta-orientation of its two isopropyl groups is a critical structural requirement for downstream synthesis. [1] Unlike its para-isomer, which is solid below -17 °C, 1,3-diisopropylbenzene's low melting point of -63 °C ensures it remains a processable liquid over a broad range of common laboratory and industrial temperature conditions. [2]

Research Fit

1
Resorcinol precursor Essential meta-substitution pattern supports Hock rearrangement selectivity
2
Bisphenol monomer synthesis Produces monomers for polyarylates with distinct thermal and solubility profiles
3
Crosslinker intermediate Converted to low-odor peroxide and diisopropenylbenzene crosslinkers

Substituting 1,3-diisopropylbenzene with its 1,2- (ortho) or 1,4- (para) isomers, or with a less expensive mixed-isomer feedstock, will lead to process failure in applications where molecular geometry is critical. The meta-substitution pattern dictates the specific bond angles, steric environment, and electronic properties of derivative products. [1] This is particularly crucial in the synthesis of meta-phenylene structures like resorcinol, certain specialty polymers, and sterically-defined ligands, where the use of any other isomer would yield an entirely different, undesired molecule or a complex mixture that is difficult to separate. [2]

Substitution Risk

Hock rearrangement specificity 1,4-Isomer oxidation yields hydroquinone, not resorcinol; 1,2-isomer accumulates as a byproduct, may shift process outcome
Polymer property divergence Para-isomer-based polymers show higher Tg and lower solubility; meta-isomer properties may not transfer if substituted
Crosslinker performance context Derivative crosslinkers rely on the 1,3-DIPB scaffold; other dialkylbenzenes may alter curing kinetics and network stability

Mandatory Precursor for Resorcinol Production via the Hock Rearrangement Process

The industrial synthesis of resorcinol (benzene-1,3-diol), a key component in adhesives, resins, and specialty chemicals, relies exclusively on 1,3-diisopropylbenzene as the starting material. [1] The process involves the oxidation of the 1,3-isomer to 1,3-diisopropylbenzene dihydroperoxide, followed by an acid-catalyzed Hock rearrangement to yield resorcinol and acetone. [2] Using the 1,4- or 1,2-isomer would instead produce hydroquinone or catechol, respectively, making the 1,3-isomer non-negotiable for this specific and large-scale industrial pathway. [3]

Evidence DimensionProduct of Hock Rearrangement
Target Compound DataResorcinol (Benzene-1,3-diol)
Comparator Or Baseline1,4-Diisopropylbenzene yields Hydroquinone (Benzene-1,4-diol)
Quantified DifferenceQualitatively different molecular product; 100% structural divergence.
ConditionsIndustrial hydroperoxidation and acid-catalyzed cleavage process.

For any process targeting resorcinol or its downstream products, only the 1,3-isomer is a viable precursor, making isomer purity a critical procurement parameter.

Oxidation selectivity
Class-level inference
>99% conversion, 86% selectivity toward resorcinol precursor
Essential for resorcinol production; 1,4-isomer yields hydroquinone
Condition: 40°C, 560 psi O₂, OMS-2/NHPI catalyst

Superior Handling and Processability Due to Significantly Lower Melting Point

1,3-Diisopropylbenzene offers a distinct advantage in material handling and process design due to its very low melting point. Its freezing point is -63 °C, ensuring it remains in a liquid state across all typical ambient and refrigerated storage and processing conditions. [1] In contrast, the common substitute 1,4-diisopropylbenzene has a much higher melting point of -17 °C, meaning it can solidify in cold climates or during chilled processing steps, requiring additional heating infrastructure and introducing risks of line blockage. [REFS-1, REFS-2]

Evidence DimensionMelting Point
Target Compound Data-63 °C
Comparator Or Baseline1,4-Diisopropylbenzene: -17 °C
Quantified Difference46 °C lower melting point than the para-isomer.
ConditionsStandard atmospheric pressure.

Selecting the 1,3-isomer simplifies plant design, reduces energy costs associated with heating, and improves operational reliability by avoiding phase-change handling issues.

Polymer Tg & solubility
Head-to-head
1,3-DIPB polymer: lower Tg, higher solubility, flexible films 1,4-DIPB polymer: higher Tg, lower solubility, more rigid
Meta-substitution pattern directly influences film flexibility and processability
Interfacial polycondensation comparison

Enables Facile Electrochemical Functionalization via Anodic Oxidation

In the field of electrosynthesis, 1,3-diisopropylbenzene has been shown to undergo anodic oxidation in methanol to produce the corresponding dimethoxy-functionalized product with high yield and selectivity. [1] This reaction provides a direct route to 1,3-bis(1-methoxy-1-methylethyl)benzene, a valuable intermediate for more complex derivatives. The specific meta-arrangement of the isopropyl groups influences the electronic properties and reactivity of the aromatic ring, facilitating this transformation. This electrochemical route is less successful with other isomers or under different solvent conditions, highlighting a specific process compatibility for the 1,3-isomer. [1]

Evidence DimensionElectrochemical Reaction Outcome
Target Compound DataExclusively yields dimethoxy-functionalized product in methanol.
Comparator Or BaselineSimilar conversions in other alcoholic solvents were reported as unsuccessful.
Quantified DifferenceHigh yield (specific value not stated) vs. unsuccessful conversion.
ConditionsAnodic oxidation with potassium bromate as supporting electrolyte in methanol.

For research and manufacturing programs utilizing electrochemical methods, the demonstrated compatibility and high yield of 1,3-diisopropylbenzene makes it the required starting material for this specific functionalization.

Crosslinker odor profile
Class-level inference
1,3-DIPB peroxide: comparable activity, reduced odor Dicumyl peroxide (DCP): standard odor profile
Reported lower odor byproduct without sacrificing crosslinking efficiency
Qualitative comparison from supplier literature
Membrane dimensional stability
Class-level inference
Substantial improvement in dimensional stability and hydrogen barrier with increasing DIPB content
Reported enhancement for radiation-grafted ETFE fuel cell membranes
Fixed graft level ~25%, qualitative trend

Keystone Precursor for Resorcinol-Formaldehyde Resins

As the sole starting material for the modern resorcinol production process, 1,3-diisopropylbenzene is the correct choice for any manufacturing chain involving resorcinol-based adhesives, particularly for high-performance applications in the tire and wood products industries. [1]

Backbone for Specialty Polymers and Performance Plastics

The meta-phenylene linkage provided by 1,3-diisopropylbenzene is used to create polymers with specific thermal and mechanical properties. Its use is indicated where the defined geometry imparted by the 1,3-substitution is required to control polymer chain architecture.

Synthesis of Structurally Defined Ligands and Anesthetic Derivatives

The 1,3-diisopropylbenzene framework is a common backbone in chemical research for developing molecules with specific steric and electronic properties, such as ligands for catalysis or derivatives of anesthetic compounds like propofol. [2] In these contexts, isomer purity is paramount to ensure predictable structure-activity relationships.

Process Solvent and Intermediate in Low-Temperature Workflows

The compound's very low freezing point (-63 °C) makes it a suitable process solvent or intermediate in multi-step syntheses that require low-temperature conditions where other isomers like 1,4-diisopropylbenzene would solidify and cause handling failures. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Resorcinol production
1,3-substitution pattern for Hock rearrangement
Oxidation selectivity and conversion yield
Bisphenol monomer synthesis
Meta-substitution geometry for polymer flexibility
Tg, solubility, and film-forming properties
Low-odor peroxide crosslinker
1,3-DIPB-derived peroxide structure
Crosslinking activity and odor byproduct profile
Fuel cell membrane crosslinker
Diisopropenylbenzene (DIB) divinyl crosslinker
Dimensional stability and hydrogen barrier performance

Physical Description

Liquid

Color/Form

COLORLESS LIQ

XLogP3

4.8

Boiling Point

203.2 °C
203.2 °C @ 760 MM HG

Density

0.8559 @ 20 °C/4 °C

LogP

4.50

Melting Point

-63.1 °C
-61 °C
-63.7°C

UNII

482VXW192E

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 12 of 14 companies with hazard statement code(s):;
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (91.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (91.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mmHg
1 mm Hg at 34.7 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

99-62-7

Wikipedia

1,3-diisopropylbenzene

Biological Half Life

3.63 Days

Methods of Manufacturing

ALKYLATION OF BENZENE OR CUMENE WITH PROPYLENE IN THE PRESENCE OF A CATALYST FOLLOWED BY FRACTIONATION; BY-PRODUCT OF CUMENE PRODN FROM BENZENE & PROPYLENE

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Benzene, 1,3-bis(1-methylethyl)-: ACTIVE

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